molecular formula C19H17NO4 B391467 Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate CAS No. 297742-87-1

Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B391467
CAS No.: 297742-87-1
M. Wt: 323.3g/mol
InChI Key: IVCCHSASNFDWCQ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-(4-Methylphenyl)propanal and 2-(4-Methylphenyl)propanoic acid , which are monoterpenoid and an alkaline decomposition product of azalomycin-B respectively .


Synthesis Analysis

While specific synthesis methods for the compound are not available, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation . Another related compound, 2-(4-methylsulfonyl phenyl) indole derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .

Scientific Research Applications

Polymer Synthesis and Properties

  • Heat-Resistant Polymers: The compound has been used in the synthesis and characterization of unsaturated polyamide-imides, contributing to the development of heat-resistant polymers. These polymers exhibit high thermal stability and crosslinking capabilities, making them suitable for applications requiring durable materials (Maiti & Ray, 1983).

Monomer Synthesis and Polymerization

  • Synthesis of Diacid Monomers and Poly (Ester-Imide)s: Research has involved the synthesis of new diacid monomers using derivatives of the compound for creating poly (ester-imide)s. These materials demonstrate excellent solubility and thermal stability, indicating their potential for various industrial applications (Kamel, Mutar, & Khlewee, 2019).

Gas Adsorption and Environmental Applications

  • CO2/CH4 and CO2/N2 Selective Adsorption: A study on a novel porous Ba-MOF (Metal-Organic Framework) based on partial hydrolysates of the compound showed high separation selectivity for CO2/CH4 and CO2/N2. This indicates its potential use in environmental applications like CO2 capture from flue gas and natural gas (Wang et al., 2020).

Synthesis of Heterocyclic Derivatives

  • Heterocyclic Derivative Syntheses: The compound has been involved in reactions under oxidative carbonylation conditions to yield various heterocyclic derivatives. These syntheses have potential applications in creating novel compounds with unique properties (Bacchi et al., 2005).

Properties

IUPAC Name

propyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-10-24-19(23)13-6-9-15-16(11-13)18(22)20(17(15)21)14-7-4-12(2)5-8-14/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCCHSASNFDWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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